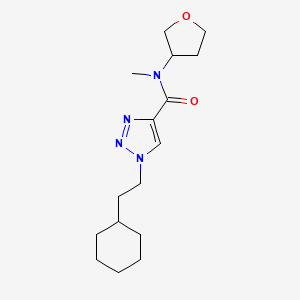![molecular formula C19H26N2O B5956957 7-methyl-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5956957.png)
7-methyl-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. One common method involves the formation of the spirocyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the desired substituents . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process .
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups, such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
7-methyl-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying biological pathways.
Medicine: It has potential therapeutic applications, such as developing new drugs for treating various diseases.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 7-methyl-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes, alter receptor signaling, or affect protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-methyl-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one include:
- 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 7,9-diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones
- Spiro[4.5]decanone prolyl hydroxylase domain inhibitors
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of multiple functional groups. This combination of features allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
7-methyl-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-16(13-17-7-4-3-5-8-17)14-21-12-10-19(15-21)9-6-11-20(2)18(19)22/h3-5,7-8,13H,6,9-12,14-15H2,1-2H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPRDZOYFQBUTM-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC3(C2)CCCN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC3(C2)CCCN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B5956875.png)
![methyl 1-[2-hydroxy-3-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B5956883.png)
![1-[(1-{1-[2-(methylthio)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B5956886.png)
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(3-methylphenyl)piperidine](/img/structure/B5956891.png)
![1-(1,3-benzothiazol-2-yl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B5956899.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-pyrazinecarboxamide](/img/structure/B5956903.png)

![ethyl 1-(oxan-4-yl)-3-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxylate](/img/structure/B5956924.png)
![ethyl N-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}glycinate](/img/structure/B5956934.png)


![N-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B5956955.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)propanamide](/img/structure/B5956969.png)
![N'-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5956981.png)
